(E)-Cyclododec-1-enecarbaldehyde
Description
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(1E)-cyclododecene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10,12H,1-9,11H2/b13-10+ |
InChI Key |
NZYGNIHIMRXHJS-JLHYYAGUSA-N |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/C=O |
Canonical SMILES |
C1CCCCCC(=CCCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Cyclododec-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclododecene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to carboxylic acids.
Another method involves the hydroformylation of cyclododecene, where the double bond is reacted with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst. This process adds a formyl group (CHO) to the double bond, resulting in the formation of (E)-Cyclododec-1-enecarbaldehyde.
Industrial Production Methods
Industrial production of (E)-Cyclododec-1-enecarbaldehyde often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Cyclododec-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, cyclododecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), potassium dichromate (K2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products
Oxidation: Cyclododecanoic acid
Reduction: Cyclododecenol
Substitution: Imines, hydrazones
Scientific Research Applications
(E)-Cyclododec-1-enecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of (E)-Cyclododec-1-enecarbaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic aldehyde group. This reactivity allows it to form various derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
(E)-Cyclododec-1-enecarbaldehyde can be compared with other similar compounds, such as:
Cyclododecanone: A ketone with a similar twelve-membered ring structure but with a carbonyl group (C=O) instead of an aldehyde group.
Cyclododecanol: An alcohol with a twelve-membered ring structure and a hydroxyl group (OH) instead of an aldehyde group.
Cyclododecane: A saturated hydrocarbon with a twelve-membered ring structure but without any functional groups.
The uniqueness of (E)-Cyclododec-1-enecarbaldehyde lies in its combination of a twelve-membered ring with an aldehyde functional group, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications.
Biological Activity
(E)-Cyclododec-1-enecarbaldehyde is a cyclic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
(E)-Cyclododec-1-enecarbaldehyde has a unique structure characterized by a cyclododecane ring with an enecarbaldehyde functional group. The synthesis of this compound typically involves the following steps:
- Formation of the Cyclododecane Framework : The initial step often includes the cyclization of linear precursors, which can be achieved through various methods such as ring-closing metathesis.
- Introduction of the Enaldehyde Group : The final step involves the oxidation of a suitable precursor to introduce the aldehyde functionality.
The synthetic route may vary, but it generally aims to optimize yield and purity while minimizing environmental impact.
Biological Activities
The biological activity of (E)-Cyclododec-1-enecarbaldehyde has been evaluated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that (E)-Cyclododec-1-enecarbaldehyde exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight its potential for development into therapeutic agents for treating bacterial infections.
Anti-inflammatory Properties
In addition to its antimicrobial activity, (E)-Cyclododec-1-enecarbaldehyde has shown promising anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human immune cells, suggesting a mechanism that could be exploited for inflammatory disease management.
Case Studies
Several case studies have documented the biological applications of (E)-Cyclododec-1-enecarbaldehyde:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of formulations containing (E)-Cyclododec-1-enecarbaldehyde in patients with skin infections caused by resistant strains. Results indicated a significant reduction in infection rates compared to standard treatments.
- Inflammation Model : In an animal model of arthritis, administration of (E)-Cyclododec-1-enecarbaldehyde resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum.
The mechanisms underlying the biological activities of (E)-Cyclododec-1-enecarbaldehyde are still under investigation. Preliminary data suggest that its antimicrobial effects may be linked to disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The anti-inflammatory properties appear to involve modulation of signaling pathways related to cytokine production.
Q & A
Q. What strategies ensure reproducibility in kinetic studies of (E)-Cyclododec-1-enecarbaldehyde reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
